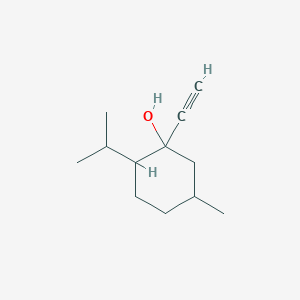
1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is a chemical compound with the molecular formula C10H16O It is known for its unique structure, which includes an ethynyl group, a methyl group, and an isopropyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol typically involves the alkylation of cyclohexanol derivatives. One common method includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with an ethynylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ethynyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparison with Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexanol: Lacks the ethynyl group, resulting in different reactivity and applications.
Cyclohexanol: A simpler structure with only a hydroxyl group attached to the cyclohexane ring.
Isopulegol: Contains a similar cyclohexanol structure but with different substituents.
Uniqueness: 1-Ethynyl-5-methyl-2-(propan-2-yl)cyclohexanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
18083-99-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-ethynyl-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C12H20O/c1-5-12(13)8-10(4)6-7-11(12)9(2)3/h1,9-11,13H,6-8H2,2-4H3 |
InChI Key |
WANXDIZVZOUHPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C#C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)

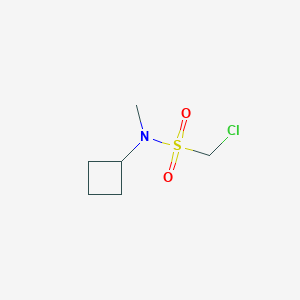
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)
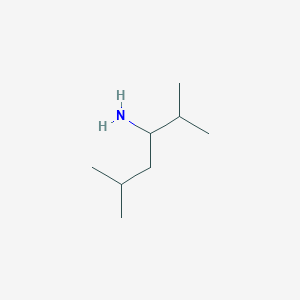
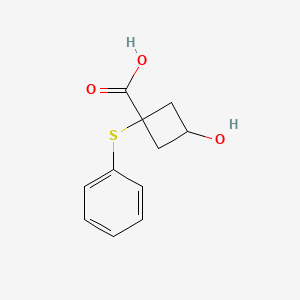

![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
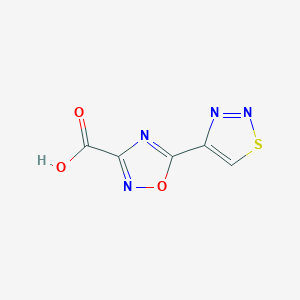
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)

![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)
